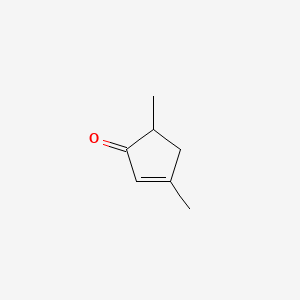

3,5-Dimethylcyclopent-2-en-1-one

Description

Overview of α,β-Unsaturated Cyclic Ketones: Structural and Electronic Features

α,β-Unsaturated ketones, also known as enones, are characterized by a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This conjugation creates a delocalized π-electron system across the O=C-C=C framework, which significantly influences the molecule's reactivity. fiveable.me The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. uomosul.edu.iqlibretexts.org This electronic feature is a hallmark of this class of compounds and dictates their reaction pathways. fiveable.me

The cyclic nature of compounds like 3,5-dimethylcyclopent-2-en-1-one imposes conformational constraints that can affect the planarity of the conjugated system and, consequently, its reactivity and spectroscopic properties. The presence of substituents on the ring, such as the two methyl groups in this case, further influences the steric and electronic environment of the molecule.

Significance of Cyclopentenone Ring Systems in Organic Chemistry

Cyclopentenone moieties are integral structural motifs found in a wide array of natural products, including jasmone, prostaglandins, and aflatoxins. wikipedia.org Their prevalence in biologically active molecules has made them a prime target for organic synthesis. The cyclopentenone ring serves as a versatile building block for the construction of more complex molecular architectures.

The reactivity of the cyclopentenone system allows for a variety of chemical transformations. It can participate in nucleophilic conjugate additions (Michael reaction), cycloaddition reactions like the Diels-Alder reaction, and photochemical rearrangements. wikipedia.org The ability to introduce functional groups at different positions of the ring makes it a powerful tool in the synthesis of targeted molecules with specific biological or material properties.

Research Trajectories for this compound and Related Structures

Current research involving this compound and its analogs focuses on several key areas. Synthetic chemists are exploring novel and more efficient methods for their preparation. Some established methods for synthesizing cyclopentenones include the Nazarov cyclization, Pauson-Khand reaction, and aldol (B89426) condensation reactions. psiberg.comwikipedia.orgorganic-chemistry.org

Furthermore, the unique reactivity of these compounds is being harnessed to develop new synthetic methodologies. For instance, their role as dienophiles in Diels-Alder reactions allows for the stereocontrolled synthesis of complex polycyclic systems. wikipedia.org Researchers are also investigating the catalytic asymmetric synthesis of substituted cyclopentenones to obtain enantiomerically pure compounds, which are crucial for the development of new pharmaceuticals. The study of their photochemical behavior and their potential as ligands in organometallic chemistry also represent active areas of investigation.

Properties

IUPAC Name |

3,5-dimethylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-3-6(2)7(8)4-5/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZMRTGGJHYIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918719 | |

| Record name | 3,5-Dimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-22-6 | |

| Record name | 3,5-Dimethyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylcyclopent-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3,5 Dimethylcyclopent 2 En 1 One

Classical and Contemporary Synthetic Routes to 3,5-Dimethylcyclopent-2-en-1-one

The synthesis of this compound can be achieved through several established and newly developed routes. These methodologies primarily involve the formation of the core cyclopentenone ring system, with subsequent or concurrent introduction of the methyl groups at the desired positions.

One of the foundational methods for constructing the this compound scaffold is through intramolecular cyclization reactions. A notable example involves the alkylation of cyclopentane-1,2-dione derivatives. This process begins with the synthesis of 3,5-dimethylcyclopentane-1,2-dione, which then serves as a key intermediate. The synthesis of this diketone can be accomplished by the condensation of diethyl 3-methylglutarate with diethyl oxalate, followed by selective methylation. The resulting diketone can then be converted to the target enone.

Another approach involves the intramolecular aldol (B89426) condensation of a suitable diketone precursor. For instance, the cyclization of 2,5-hexanedione (B30556) can yield 3-methylcyclopent-2-en-1-one, a related but structurally different compound. researchgate.netchemicalbook.com This highlights the importance of the starting material's structure in determining the final product's substitution pattern.

A one-step synthesis of substituted 2-cyclopenten-1-ones, including derivatives of this compound, has been developed by reacting a substituted enone with an aldehyde in the presence of a catalytic system. google.com This method offers a more direct route to these compounds.

Rearrangement reactions provide an alternative and sometimes more facile pathway to this compound, often starting from readily available positional isomers.

A documented isomerization pathway involves the conversion of 2,4-dimethylcyclopent-2-en-1-one to the more stable this compound. This facile isomerization has been noted in the literature, suggesting a thermodynamic preference for the 3,5-disubstituted isomer. uoregon.edu One reported method to achieve a related transformation involves the oxidation of 2,4-dimethylcyclopent-2-en-1-one using selenium dioxide to first yield 3,5-dimethylcyclopentane-1,2-dione, which can then be converted to the target enone, albeit in a low yield of approximately 12.5%.

The Nazarov cyclization, a powerful tool for the synthesis of cyclopentenones, involves the acid-catalyzed 4π-electrocyclization of divinyl ketones. organic-chemistry.orgnih.gov While specific examples for the direct synthesis of this compound via a Nazarov-type reaction are not extensively detailed in the provided results, the general applicability of this reaction to substituted divinyl ketones suggests its potential as a synthetic route. The reaction typically proceeds through a conrotatory mechanism promoted by either Brønsted or Lewis acids. nih.gov The regioselectivity of the resulting double bond is a key consideration in designing a Nazarov synthesis for a specific cyclopentenone isomer.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. In the context of cyclopentenone synthesis, various catalytic systems have been developed. For instance, a process for the one-step synthesis of substituted 2-cyclopenten-1-ones utilizes a metal complex, such as Ti(Cl)3(alkoxy), in conjunction with a co-ingredient like a carboxylic acid anhydride (B1165640) or an anhydrous salt. google.com This catalytic approach allows for the reaction of an enone with an aldehyde to directly form the cyclopentenone ring. google.com

Furthermore, gold-catalyzed reactions have emerged as a powerful tool. For example, a gold-catalyzed oxidative reaction of propargylic carbonates or acetates can lead to α-functionalized-α,β-unsaturated ketones, which can be further transformed into 5-hydroxycyclopent-2-enones. organic-chemistry.org While not a direct synthesis of this compound, this demonstrates the potential of catalytic methods in constructing functionalized cyclopentenone cores.

| Method | Starting Materials | Key Reagents/Conditions | Product | Reference |

| Alkylation of Cyclopentane-1,2-dione Derivative | Diethyl 3-methylglutarate, Diethyl oxalate | Sodium amide, Methyl iodide | 3,5-Dimethylcyclopentane-1,2-dione (intermediate) | |

| Oxidation of Positional Isomer | 2,4-Dimethylcyclopent-2-en-1-one | Selenium dioxide | 3,5-Dimethylcyclopentane-1,2-dione (intermediate) | |

| Catalytic One-Step Synthesis | Substituted enone, Aldehyde | Ti(Cl)3(alkoxy), Carboxylic acid anhydride | Substituted 2-cyclopenten-1-one | google.com |

Rearrangement-Based Syntheses of this compound

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of substituted cyclopentenones is of significant interest due to the prevalence of these motifs in biologically active molecules. While specific examples for the enantioselective or diastereoselective synthesis of this compound itself are not explicitly detailed in the search results, general strategies for related structures provide a framework for potential approaches.

For instance, highly enantioselective access to cyclic ketones with an α-tertiary chiral center has been achieved through cooperative gold(I) catalysis. organic-chemistry.org This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound.

Furthermore, diastereoselective ortho-lithiation of chiral ferrocenecarboxamides has been used to introduce planar chirality with high diastereoselectivity. researchgate.net While this specific example is for a different class of compounds, it highlights the use of chiral auxiliaries to control stereochemistry, a strategy that could be applied to the synthesis of chiral cyclopentenones.

The Johnson-Claisen rearrangement of chiral vicinal diols, prepared via asymmetric dihydroxylation, provides a platform for creating separable diastereomers, which can then be converted to advanced intermediates. researchgate.net This approach demonstrates a pathway to stereochemically defined building blocks that could potentially be used in the synthesis of chiral this compound derivatives.

Asymmetric Catalysis in Cyclopentenone Formation

Asymmetric catalysis offers a powerful approach to introduce chirality in the synthesis of this compound, enabling the selective formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts that create a chiral environment during the reaction, influencing the stereochemical outcome of the product.

One of the prominent methods for constructing the cyclopentenone ring is the Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone. The development of catalytic asymmetric versions of this reaction has been a significant area of research. For instance, organocatalytic approaches utilizing chiral Brønsted acids have been shown to be effective in promoting enantioselective Nazarov cyclizations. These catalysts can activate the substrate and control the stereochemical course of the ring closure, leading to cyclopentenone products with high enantiomeric excess. While specific data for this compound is not extensively detailed in readily available literature, the principles of these reactions are applicable to its synthesis.

Another important strategy is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which can be rendered asymmetric through the use of chiral ligands on the metal catalyst, typically cobalt or rhodium. illinois.edu The choice of a suitable chiral ligand is critical in dictating the enantioselectivity of the reaction. rsc.org These catalytic systems can provide access to chiral bicyclic cyclopentenones, which can then be further elaborated to yield compounds like this compound. illinois.edu

The following table summarizes representative catalytic systems that have been explored for the asymmetric synthesis of substituted cyclopentenones, highlighting the potential for application in the synthesis of chiral this compound.

Table 1: Catalytic Systems for Asymmetric Cyclopentenone Synthesis

| Catalytic Approach | Catalyst/Ligand System | Substrate Type | Potential for this compound Synthesis |

| Asymmetric Nazarov Cyclization | Chiral Brønsted Acids (e.g., BINOL-derived phosphoric acids) | Divinyl ketones | High |

| Asymmetric Pauson-Khand Reaction | Chiral Phosphine Ligands (e.g., BINAP) with Rh or Co catalysts | Enynes | Moderate to High |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Dicarbonyl compounds | High |

Control of Stereochemistry in Ring-Forming Reactions

The control of stereochemistry in the ring-forming reactions is paramount for the synthesis of specific diastereomers of this compound. Intramolecular aldol condensation of a suitable diketone precursor is a common and effective method for forming the cyclopentenone ring. libretexts.orglibretexts.org The stereochemical outcome of this reaction can be influenced by the reaction conditions, including the choice of base and solvent, which can affect the geometry of the enolate intermediate and the subsequent cyclization.

For instance, the cyclization of a 2,4-dialkyl-1,5-dicarbonyl compound can lead to the formation of a 3,5-disubstituted cyclopentenone. The relative stereochemistry of the two methyl groups in this compound (cis or trans) is determined during this ring-closing step. By carefully selecting the reaction parameters, it is possible to favor the formation of one diastereomer over the other.

Research in this area has focused on understanding the factors that govern the diastereoselectivity of these cyclizations. The steric interactions in the transition state of the cyclization play a crucial role in determining the final stereochemistry of the product.

The table below outlines key considerations for controlling stereochemistry in the synthesis of 3,5-disubstituted cyclopentenones.

Table 2: Factors Influencing Stereocontrol in Cyclopentenone Ring Formation

| Synthetic Method | Key Control Element | Influence on Stereochemistry |

| Intramolecular Aldol Condensation | Base, Solvent, Temperature | Affects enolate geometry and transition state stability, influencing diastereoselectivity. |

| Substrate Control | Pre-existing stereocenters in the acyclic precursor | Can direct the formation of new stereocenters during cyclization. |

| Catalyst-Controlled Reactions | Chiral Lewis or Brønsted acids | Can enforce a specific stereochemical pathway, leading to high diastereo- and enantioselectivity. |

While detailed research findings specifically for the stereocontrolled synthesis of this compound are not extensively documented in publicly accessible literature, the established principles of stereoselective synthesis of substituted cyclopentenones provide a strong foundation for developing such methodologies. Future research will likely focus on the application and refinement of these strategies to achieve highly efficient and selective syntheses of specific stereoisomers of this important chemical compound.

Reactivity and Mechanistic Investigations of 3,5 Dimethylcyclopent 2 En 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone

The reactivity of 3,5-dimethylcyclopent-2-en-1-one is significantly influenced by the presence of the α,β-unsaturated ketone functionality. This system provides two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. The interplay between these two positions dictates the regioselectivity of nucleophilic additions.

Regioselectivity and Stereoselectivity in Carbonyl and Conjugate Additions

The outcome of nucleophilic additions to this compound, whether it be direct 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon, is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, characterized by a high charge-to-radius ratio and a preference for electrostatic interactions, tend to favor direct addition to the electrophilic carbonyl carbon. Conversely, "soft" nucleophiles, which are more polarizable and favor orbital-controlled interactions, typically undergo conjugate addition.

Stereoselectivity is another crucial aspect of these reactions. The existing stereocenter at the C5 position, bearing a methyl group, can influence the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer over another.

Organometallic Reagents (e.g., Grignard and Organocuprate Additions)

Organometallic reagents are a cornerstone in the study of nucleophilic additions to α,β-unsaturated ketones. saskoer.ca Their reactivity profile, particularly the choice between 1,2- and 1,4-addition, is a classic example of the hard and soft acid and base (HSAB) principle.

Grignard Reagents (RMgX): As relatively "hard" nucleophiles, Grignard reagents typically favor 1,2-addition to the carbonyl group of enones. In the case of this compound, the addition of a Grignard reagent, such as methylmagnesium bromide, would be expected to primarily yield a tertiary alcohol. The stereochemical outcome would be influenced by the approach of the nucleophile from the less sterically hindered face of the cyclopentenone ring, guided by the orientation of the existing methyl group at C5.

Organocuprate Reagents (R₂CuLi): In contrast, organocuprates are considered "soft" nucleophiles and are well-known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. The reaction of this compound with a Gilman reagent, like lithium dimethylcuprate, would introduce a new substituent at the β-position (C3), leading to a 3,3,5-trimethylcyclopentan-1-one derivative after protonation of the resulting enolate. The diastereoselectivity of this addition is also governed by the steric environment created by the C5-methyl group.

Table 1: Regioselectivity of Organometallic Additions to this compound

| Reagent Type | Predominant Mode of Addition | Expected Major Product Type |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition (Carbonyl Attack) | Tertiary Alcohol |

| Organocuprate (e.g., (CH₃)₂CuLi) | 1,4-Addition (Conjugate Attack) | β-Substituted Ketone |

Chemo- and Diastereoselective Transformations

The development of chemo- and diastereoselective transformations of this compound is a significant area of research, aiming to control both the site of reaction and the resulting stereochemistry. Catalytic asymmetric methods are particularly valuable in this context. For instance, peptide-catalyzed conjugate addition reactions have been shown to be effective for various α,β-unsaturated carbonyl compounds, offering a pathway to enantiomerically enriched products. nih.gov While specific studies on this compound using this methodology are not detailed in the provided results, the principles of organocatalysis suggest that a chiral catalyst could selectively activate the enone towards nucleophilic attack, leading to high levels of diastereoselectivity by differentiating between the two faces of the molecule.

Intramolecular reactions also offer a powerful strategy for achieving high stereoselectivity. For example, palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups have been used to synthesize complex tricyclic structures with excellent stereocontrol. beilstein-journals.org In a hypothetical scenario, a derivative of this compound bearing a tethered aryl halide could undergo a similar cyclization, where the stereochemistry of the starting material would direct the formation of a specific diastereomer of the polycyclic product. beilstein-journals.org

Electrophilic and Radical Reactions

Beyond its reactivity with nucleophiles, the electron-rich double bond and the enolate that can be formed from this compound also allow for reactions with electrophiles and radicals.

Halogenation and Related Processes (e.g., Bromination with N-Bromosuccinimide)

The halogenation of this compound can proceed through different pathways depending on the reaction conditions and the halogenating agent employed.

Allylic Bromination: N-Bromosuccinimide (NBS), in the presence of a radical initiator, is a classic reagent for the selective bromination of allylic positions. In the case of this compound, the reaction with NBS would be expected to introduce a bromine atom at the C4 position, which is allylic to the double bond. This reaction proceeds via a radical mechanism, where a bromine radical abstracts a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of bromine to yield the allylic bromide.

Electrophilic Additions to the Alkene Moiety

The double bond in this compound is susceptible to electrophilic attack. The regioselectivity of this addition is governed by the electronic effects of the carbonyl group and the methyl substituent. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the methyl group at C3 is electron-donating and will direct electrophilic attack to the C2 position, leading to a more stable carbocation intermediate that is stabilized by resonance with the carbonyl group.

A variety of electrophiles can add across the double bond. For instance, the addition of a hydrogen halide (HX) would be expected to proceed with the proton adding to the C2 position, followed by the attack of the halide anion at the C3 position. Other electrophilic additions, such as hydration or the addition of halogens under non-radical conditions, would also be expected to follow a similar regiochemical outcome, dictated by the formation of the most stable carbocation intermediate.

Table 2: Summary of Electrophilic and Radical Reactions

| Reaction Type | Reagent | Expected Site of Reaction | Product Type |

|---|---|---|---|

| Allylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | C4 (Allylic Position) | 4-Bromo-3,5-dimethylcyclopent-2-en-1-one |

| Electrophilic Addition (e.g., HX) | Hydrogen Halide | C2-C3 Double Bond | 3-Halo-3,5-dimethylcyclopentan-1-one |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of unsaturated cyclic compounds. This section examines the involvement of this compound and its related structures in such concerted processes.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org As an α,β-unsaturated ketone, this compound can function as a dienophile. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.orgyoutube.com The carbonyl group on the cyclopentenone ring serves this purpose, rendering the double bond electron-deficient and susceptible to attack by a diene.

However, cyclopentenones are generally considered to be moderately reactive dienophiles, often requiring high temperatures (180–250 °C) for non-catalyzed reactions to proceed. nih.gov For instance, the uncatalyzed reaction between cyclopentenone and cyclopentadiene (B3395910) was reported to be only 40% complete after 36 hours at 150 °C. nih.gov The addition of methyl groups, as in this compound, can further influence reactivity through steric and electronic effects. The reaction would be expected to produce a bicyclic adduct, with the stereochemistry of the product being controlled by the endo rule, which favors the formation of the kinetic product where the substituent on the dienophile is oriented towards the newly formed double bond in the transition state. libretexts.org

Table 1: Hypothetical Diels-Alder Reaction of this compound

| Reactants | Conditions | Product |

|---|

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated π-system with the conversion of a π-bond to a σ-bond. wikipedia.org A key example relevant to the synthesis of cyclopentenone structures is the Nazarov cyclization. This reaction involves the acid-catalyzed, 4π-electron electrocyclization of a divinyl ketone to form a cyclopentenone. wikipedia.orglibretexts.org

The mechanism proceeds via protonation of the ketone, which generates a pentadienyl cation. This cation then undergoes a thermally allowed, conrotatory ring closure to form a cyclopentenyl cation. libretexts.org The term "conrotatory" describes the process where the terminal p-orbitals of the conjugated system rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. wikipedia.org Subsequent deprotonation yields the final cyclopentenone product. This stereospecificity is a hallmark of electrocyclic reactions and is governed by the Woodward-Hoffmann rules. slideshare.net

Rearrangement and Isomerization Chemistry

The carbon framework of this compound and related cyclopentenyl systems can undergo various structural reorganizations, driven by the formation of more stable intermediates.

Carbocation rearrangements are a common phenomenon in organic chemistry where an unstable carbocation rearranges to a more stable form. libretexts.orglumenlearning.comlibretexts.org These rearrangements typically occur through a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon. libretexts.orgnumberanalytics.com The driving force for these shifts is the formation of a more stable carbocation (tertiary > secondary > primary). libretexts.org

In cyclopentenyl systems, the formation of a carbocation, for instance during an SN1 reaction or electrophilic addition, can trigger such rearrangements. lumenlearning.com If a secondary carbocation is formed adjacent to a tertiary or quaternary carbon within the cyclopentane (B165970) ring or its substituents, a hydride or alkyl shift can occur to generate a more stable tertiary carbocation. This rearranged intermediate will then react further, leading to a mixture of isomeric products. lumenlearning.com

Table 2: General Scheme for Carbocation Rearrangement

| Initial Carbocation | Shift Type | Rearranged Carbocation | Rationale |

|---|---|---|---|

| Secondary | 1,2-Hydride Shift | Tertiary | Increased stability |

The formation of cyclopentenones from vinyl allene (B1206475) oxides is a crucial transformation, particularly in the biosynthesis of natural products like jasmonates. Theoretical studies using density functional theory (DFT) have investigated the mechanistic pathways for this rearrangement. Two primary competing mechanisms have been identified: a concerted SN2-like pathway and a stepwise pathway involving biradical or zwitterionic intermediates.

The concerted mechanism involves a direct, single-step rearrangement of the s-cis conformer of the vinyl allene oxide to the cyclopentenone. In contrast, the stepwise mechanism begins with the cleavage of the epoxide ring to form an oxidopentadienyl intermediate, which then cyclizes to the final product. Computational models suggest that the preference for a concerted versus a stepwise pathway is influenced by the geometry of the starting olefin and the substitution pattern on the epoxide. Solvent effects can also play a role, as more polar solvents can stabilize the polarized zwitterionic intermediates in the stepwise pathway.

Ring Expansion and Contraction Reactions (e.g., Schmidt Reaction)

The five-membered ring of this compound can be altered through ring expansion or contraction reactions, leading to different cyclic structures.

The Schmidt reaction is a classic method for ring expansion in cyclic ketones. wikipedia.org This reaction uses hydrazoic acid (HN₃) under acidic conditions to convert a ketone into an amide or lactam. wikipedia.org When applied to a cyclic ketone like this compound, the reaction results in the insertion of a nitrogen atom into the ring, expanding it by one atom to form a six-membered lactam.

The mechanism for ketones involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the azide (B81097) ion to form an azidohydrin intermediate. After dehydration, the resulting species undergoes a rearrangement where one of the alkyl groups attached to the original carbonyl carbon migrates to the nitrogen atom, with the concurrent expulsion of dinitrogen gas (N₂). This migration step is similar to that in the Beckmann rearrangement. The resulting nitrilium ion is then attacked by water, and after tautomerization and deprotonation, the final lactam product is formed. wikipedia.org

Table 3: Schmidt Reaction of this compound

| Reactant | Reagents | Major Product | Product Class |

|---|

Advanced Spectroscopic and Computational Analysis in 3,5 Dimethylcyclopent 2 En 1 One Research

Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation in Complex Environments

Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the precise determination of molecular structures, even within intricate mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the mechanistic pathways of reactions involving 3,5-Dimethylcyclopent-2-en-1-one. By monitoring the changes in the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) throughout a reaction, researchers can identify transient intermediates and understand the sequence of bond-forming and bond-breaking events.

For the related compound, 2-cyclopenten-1-one, ¹H NMR data reveals distinct chemical shifts for its protons, which can be used as a reference for analyzing substituted derivatives like this compound. For instance, in 2-cyclopenten-1-one, the vinyl protons appear at approximately 6.11 ppm and 7.63 ppm, while the allylic protons are observed around 2.24 ppm and 2.64 ppm. The introduction of methyl groups at the 3 and 5 positions in this compound would alter these shifts, providing clear markers for its presence and transformation in a reaction mixture. By tracking the appearance and disappearance of specific NMR signals, the kinetics and mechanism of reactions such as Michael additions or aldol (B89426) condensations involving this ketone can be meticulously mapped out.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Mixture Analysis and Detection

Mass Spectrometry (MS) and its combination with Gas Chromatography (GC-MS) are crucial for the analysis of this compound in complex synthetic mixtures. GC separates the components of a mixture based on their volatility and interaction with a stationary phase, after which MS provides information on the molecular weight and fragmentation pattern of each component.

The molecular weight of this compound is 110.15 g/mol . nih.govlookchem.com This value is a key identifier in mass spectra. GC-MS analysis of reaction mixtures can reveal the presence of this compound, as well as any side products or unreacted starting materials. The fragmentation pattern in the mass spectrum, which shows the masses of smaller ions formed from the parent molecule, serves as a molecular fingerprint, allowing for unambiguous identification. For example, the mass spectrum of the related compound 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one (B1618186) shows a molecular ion peak corresponding to its molecular weight of 126.15 g/mol . nist.gov Similar characteristic fragmentation would be expected for this compound, aiding in its detection and quantification in various matrices.

Infrared (IR) Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is a fundamental technique for monitoring the progress of reactions by tracking changes in functional groups. libretexts.org The carbonyl group (C=O) of a ketone like this compound exhibits a strong and characteristic absorption band in the IR spectrum, typically in the range of 1670-1780 cm⁻¹. libretexts.org The C=C double bond in the cyclopentene (B43876) ring also has a characteristic absorption.

During a chemical transformation, such as the reduction of the ketone to an alcohol or the saturation of the double bond, the corresponding IR absorption peaks will change or disappear. For example, the reduction of the carbonyl group would lead to the disappearance of the strong C=O stretch and the appearance of a broad O-H stretch for the alcohol product, typically in the 3200-3600 cm⁻¹ region. libretexts.org This allows for real-time monitoring of the reaction's progress and confirmation of the desired functional group transformation. The gas-phase IR spectrum of the parent compound, 2-cyclopenten-1-one, provides a reference for the characteristic absorbances of the α,β-unsaturated ketone system. nist.gov

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide a theoretical framework to understand and predict the chemical behavior of this compound at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can predict its molecular geometry, orbital energies, and electron density distribution. This information is vital for understanding its reactivity.

By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict how the molecule will interact with other reagents. For instance, the LUMO is typically localized on the β-carbon of the enone system, indicating its susceptibility to nucleophilic attack, a key step in many reactions. DFT calculations can also provide insights into the molecule's spectroscopic properties, such as vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm structural assignments.

Modeling of Transition States and Reaction Energetics

A significant application of computational chemistry is the modeling of transition states and the calculation of reaction energetics. By mapping the potential energy surface of a reaction involving this compound, researchers can identify the structure of the transition state—the highest energy point along the reaction coordinate.

The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational models can be used to compare the energetics of different possible reaction pathways, allowing for the prediction of the most likely mechanism. For example, in a reaction with multiple possible products, DFT calculations can help determine which product is kinetically and thermodynamically favored by calculating the energies of the transition states and products, respectively. This predictive capability is invaluable for designing more efficient and selective synthetic routes.

Theoretical Studies on Stereoselectivity and Torquoselectivity

Theoretical and computational studies have become indispensable tools in understanding the nuanced stereochemical outcomes of reactions involving this compound and its precursors. Of particular interest is the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones, where the stereochemistry at the C3 and C5 positions is established. wikipedia.orghawaii.edu The stereoselectivity of this 4π-electrocyclic ring closure is dictated by the principle of torquoselectivity, which describes the preferential inward or outward rotation of substituents on the termini of the reacting system. hawaii.edu

The Nazarov cyclization proceeds through a pentadienyl cation intermediate, and the conrotatory closure of this intermediate determines the relative stereochemistry of the resulting cyclopentenone. hawaii.edu Computational models, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern this selectivity. These studies allow for the calculation of transition state energies for the different possible rotational pathways, thereby predicting the favored stereoisomer.

Key factors influencing the torquoselectivity in the formation of 3,5-disubstituted cyclopentenones include steric and electronic effects of the substituents. For a divinyl ketone precursor to this compound, the methyl groups at the second and fourth positions of the pentadienyl system will influence the direction of conrotation to minimize steric hindrance in the transition state. This generally leads to the formation of the thermodynamically more stable trans-isomer.

A study on the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, a system analogous to the precursor of this compound, highlights the significant impact of reaction conditions on the cis/trans selectivity. nih.gov The use of different deep eutectic solvents as both the reaction medium and catalyst demonstrated that the conversion rates and the diastereomeric ratio of the products could be effectively tuned. nih.gov This underscores the interplay between the substrate's intrinsic steric preferences and the catalytic environment in dictating the final stereochemical outcome.

The stereochemical course of the reaction can be conceptualized by considering the two possible conrotatory pathways for the pentadienyl cation intermediate. The pathway leading to the trans product is generally of lower energy due to reduced steric clashing between the methyl groups compared to the transition state leading to the cis product.

Table 1: Conceptual DFT Analysis of Torquoselectivity in the Nazarov Cyclization Leading to 3,5-Dimethylcyclopentenone

| Transition State | Conrotatory Pathway | Key Steric Interaction | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-trans | Outward rotation of methyl groups | Minimized | 0 (Reference) | trans-3,5-Dimethylcyclopent-2-en-1-one |

| TS-cis | Inward rotation of methyl groups | Increased | > 0 | cis-3,5-Dimethylcyclopent-2-en-1-one |

Note: This table is a conceptual representation based on established principles of torquoselectivity in Nazarov cyclizations. The relative energy values are illustrative and would require specific DFT calculations for the exact reacting system for precise quantification.

These theoretical investigations are crucial for the rational design of synthetic strategies to selectively access either the cis or trans isomer of this compound. By understanding the energetic landscape of the reaction, chemists can choose appropriate substrates, catalysts, and conditions to favor the desired stereochemical outcome, which is of paramount importance for applications where specific stereoisomers exhibit distinct biological activities or physical properties.

Role of 3,5 Dimethylcyclopent 2 En 1 One As a Chemical Intermediate and in Broader Chemical Contexts

Building Block for Complex Organic Molecule Synthesis

The reactivity of the α,β-unsaturated ketone within the cyclopentenone core allows for a variety of chemical transformations, making it a powerful tool for synthetic chemists. This scaffold is particularly useful for constructing intricate cyclic and polycyclic molecular architectures.

Cyclopentenone derivatives are crucial in the synthesis of numerous natural products and their analogs, most notably those related to the jasmonic acid pathway. Jasmonic acid and its related compounds, collectively known as jasmonates, are plant hormones that regulate a wide range of developmental processes and defense responses against pathogens and herbivores. nih.govnih.gov These compounds are structurally characterized by a cyclopentanone (B42830) or cyclopentenone ring. nih.gov

The biosynthesis of jasmonic acid itself proceeds through a cyclopentenone intermediate, 12-oxo-phytodienoic acid (OPDA). nih.govnih.gov Synthetic strategies often mimic this natural pathway, utilizing cyclopentenone scaffolds to build analogs of methyl jasmonate and other related signaling molecules for biological study. rsc.org For instance, the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing the cyclopentenone core, which can then be further elaborated into jasmonate-like structures. wikipedia.orgtcichemicals.comnih.gov The versatility of this reaction allows for the introduction of various substituents onto the cyclopentenone ring, enabling the synthesis of a diverse library of analogs for structure-activity relationship studies. rsc.org These synthetic analogs help researchers to understand the specific structural requirements for biological activity and to develop new plant growth regulators or defense activators.

Beyond its role in natural product synthesis, 3,5-dimethylcyclopent-2-en-1-one and similar cyclopentenones are valuable intermediates for the creation of a wide array of carbocyclic and heterocyclic structures. The enone functionality provides two reactive sites: the carbonyl carbon and the β-carbon, which are susceptible to nucleophilic attack. This dual reactivity is exploited in various synthetic methodologies.

The Pauson-Khand reaction is a cornerstone in the synthesis of cyclopentenones themselves, transforming acyclic precursors into a cyclic core in a single, complexity-building step. nih.govthieme-connect.de This reaction demonstrates the role of cyclopentenones as products of powerful cyclization strategies, which are then poised for further functionalization.

Furthermore, substituted cyclopentenones can be synthesized through other modern organic reactions, such as the [4+1] annulation of vinyl ketenes with organolithium compounds. nih.gov These methods provide access to highly substituted cyclopentenone rings with a high degree of stereoselectivity. nih.gov Once formed, these cyclopentenone intermediates can undergo a variety of transformations, including conjugate additions, hydrogenations, and further cyclizations, to generate more complex cyclic systems.

Presence and Identification in Chemical Processes and Biological Systems

The occurrence of this compound and its derivatives is not limited to the synthetic laboratory. These compounds have been identified in various industrial and natural settings, often as byproducts or metabolites, and are subjects of research in the field of volatile organic compounds.

A hydroxylated derivative, 2-hydroxy-3,5-dimethylcyclopent-2-en-1-one (B1618186), has been identified as a significant impurity in commercial ethylene (B1197577) glycol. Ethylene glycol is a high-volume industrial chemical, and its purity is critical for applications such as the production of polyesters. Certain impurities can negatively affect the properties of the final polymer. Research has shown that several alkyl-substituted 2-hydroxycyclopent-2-en-1-ones are major UV-absorbing impurities in ethylene glycol.

These impurities are thought to form during the manufacturing process. Their presence, even at low concentrations (less than 2 µg/mL), can impact the UV transmittance of the ethylene glycol, a key quality parameter for polyester (B1180765) production. The identification of these specific cyclopentenone derivatives allows for the development of improved purification processes to remove them more effectively.

Substituted cyclopentenones are also found as metabolites in a variety of natural sources. For instance, 2-hydroxy-3,5-dimethylcyclopent-2-en-1-one and its ethyl analog have been reported. nist.govnih.govsigmaaldrich.com These compounds are of interest due to their contribution to the flavor and aroma profiles of foods and beverages.

For example, various hydroxylated cyclopentenones have been identified in coffee. These compounds can be formed during the thermal degradation of precursors like ascorbic acid during the roasting process. sigmaaldrich.com Their presence highlights the complex chemical transformations that occur during food processing and their impact on the sensory properties of the final product.

The study of plant volatiles is a significant area of research, as these compounds play crucial roles in plant ecology, including attracting pollinators, deterring herbivores, and mediating plant-plant communication. nih.govnih.govumich.edu The biosynthesis of these volatile organic compounds (VOCs) involves complex metabolic pathways that often branch off from primary metabolism. nih.gov

While specific research on the biogenesis of this compound as a volatile is not extensively documented, the broader class of cyclopentenone-related compounds, such as jasmonates, are well-known to be involved in plant volatile signaling. For example, methyl jasmonate is a known volatile plant hormone. oup.com The formation of these compounds often stems from the oxidative metabolism of fatty acids. nih.gov The diverse array of volatile compounds produced by plants arises from a "metabolic grid" of enzymes that can act on multiple substrates to produce a variety of products. usp.br This suggests that substituted cyclopentenones like this compound could potentially be formed as minor products in these complex biosynthetic networks. Further research into the metabolomics of plant volatiles may elucidate the specific pathways leading to the formation of such compounds in nature.

Mentioned Compounds

Emerging Research Directions and Future Perspectives

Development of Novel Organocatalytic and Metal-Catalyzed Transformations for Cyclopentenones

The synthesis of cyclopentenones has been significantly advanced by the advent of modern catalytic methods. nih.gov Both organocatalysis and transition metal catalysis have provided powerful tools for the construction of the cyclopentenone core with high levels of efficiency and selectivity. nih.govsemanticscholar.org

Recent progress in metal-catalyzed reactions has focused on the use of various transition metals to effect diverse cyclization strategies. For instance, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals has emerged as a versatile method for preparing cyclopentenones. organic-chemistry.org Nickel-catalyzed methodologies, such as the formal [3+2] cycloaddition between cyclopropanone and alkynes, offer novel routes to 2,3-disubstituted cyclopentenones. semanticscholar.org Furthermore, gold-catalyzed oxidative reactions of propargylic carbonates or acetates provide efficient access to functionalized cyclopentenones. organic-chemistry.org The Pauson-Khand reaction, a well-established method for cyclopentenone synthesis, continues to be refined with new catalytic systems. thieme-connect.com

Organocatalysis has also made significant strides in the synthesis of chiral cyclopentenones. Asymmetric 1,4-conjugate additions of nucleophiles to α,β-unsaturated cyclic ketones, including cyclopentenone precursors, can be effectively catalyzed by chiral organic molecules. mdpi.com These methods allow for the enantioselective construction of substituted cyclopentane (B165970) rings, which can then be converted to the desired cyclopentenones. acs.org

Table 1: Comparison of Catalytic Methods for Cyclopentenone Synthesis

| Catalytic Approach | Metal/Catalyst Example | Key Features |

|---|---|---|

| Metal-Catalyzed | Rhodium (I) complexes | Intramolecular hydroacylation of alkynals. organic-chemistry.org |

| Nickel (0) complexes | [3+2] cycloaddition of cyclopropanones and alkynes. semanticscholar.org | |

| Gold (I) catalysts | Oxidative cyclization of propargylic esters. organic-chemistry.org | |

| Organocatalytic | Chiral secondary amines | Asymmetric Michael additions to enones. mdpi.com |

| Cinchona alkaloids | Enantioselective conjugate additions. mdpi.com |

Bio-Inspired Synthetic Approaches to 3,5-Dimethylcyclopent-2-en-1-one Analogs

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthetic approaches seek to mimic enzymatic reaction cascades to construct intricate molecular architectures. oregonstate.edu While direct bio-inspired syntheses of this compound are not extensively documented, the principles of biomimetic synthesis can be applied to the construction of its analogs.

Many natural products feature the cyclopentane ring, and their biosynthetic pathways can offer inspiration for laboratory synthesis. oregonstate.edu For example, the cyclization of linear polyketide chains is a common strategy in nature for the formation of five-membered rings. A bio-inspired approach to this compound analogs could involve the design of a precursor that undergoes a cascade of reactions, such as intramolecular aldol (B89426) or Claisen condensations, to form the cyclopentenone ring in a manner reminiscent of natural product biosynthesis.

Furthermore, the study of enzymes involved in the biosynthesis of cyclopropane-containing natural products can provide insights into the formation of strained ring systems, which can be valuable for developing novel synthetic strategies for functionalized cyclopentanes and cyclopentenones. researchgate.netrsc.org

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing invaluable mechanistic insights.

For cyclopentenone synthesis and reactions, techniques such as on-line attenuated total reflection infrared spectroscopy (ATR-IR) have been used to investigate the kinetics and mechanism of the multi-step synthesis of methyl cyclopentenone. grafiati.com This technique allows for the continuous monitoring of the concentrations of reactants, intermediates, and products, providing a detailed picture of the reaction progress.

In-situ mass spectrometry is another powerful tool for studying reaction mechanisms. For instance, it has been employed to unravel the low-temperature oxidation processes of cyclopentanone (B42830), a related saturated ketone. acs.org This study identified key intermediates and product channels, which can inform our understanding of the reactivity of the unsaturated analog, this compound. The application of these and other in-situ techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to the study of organocatalytic and metal-catalyzed reactions of this compound will undoubtedly lead to a more profound understanding of the underlying reaction pathways.

Table 2: In-Situ Spectroscopic Techniques for Mechanistic Studies of Cyclopentenone Reactions

| Technique | Information Gained | Example Application |

|---|---|---|

| On-line ATR-IR | Real-time concentration profiles of reactants, intermediates, and products. grafiati.com | Kinetic and mechanistic study of methyl cyclopentenone synthesis. grafiati.com |

| In-Situ Mass Spectrometry | Identification of transient intermediates and reaction products. acs.org | Elucidation of cyclopentanone oxidation pathways. acs.org |

| In-Situ NMR | Structural characterization of intermediates and determination of reaction kinetics. | Monitoring the progress of catalytic reactions involving cyclopentenones. |

Exploration of Unconventional Reactivity Modes for this compound

While the typical reactivity of α,β-unsaturated ketones like this compound is dominated by 1,2- and 1,4-conjugate additions, there is growing interest in exploring unconventional reactivity modes. nih.gov These novel reaction pathways can lead to the formation of unique and complex molecular architectures that are not accessible through traditional methods.

One area of exploration is the reaction of cyclopentenones with radical species. The reaction of hydroxyl radicals with cyclopentenone derivatives has been studied to understand their atmospheric chemistry, revealing that both addition and abstraction pathways are possible depending on the substitution pattern and reaction conditions. nih.govacs.org Harnessing these radical-mediated transformations for synthetic purposes could open up new avenues for the functionalization of the cyclopentenone ring.

Furthermore, the α,β-unsaturated carbonyl moiety can participate in various pericyclic reactions, such as Diels-Alder reactions, where it can act as either the diene or the dienophile. Exploring unconventional Diels-Alder reactions and other cycloadditions under thermal, photochemical, or catalytic conditions could lead to the discovery of novel transformations for the construction of complex polycyclic systems. The ability of α,β-unsaturated carbonyl compounds to interact with proteins and DNA through Michael-type additions also suggests the potential for designing molecules with specific biological activities. nih.gov

Q & A

Q. Table 1: Key Spectral Data

Advanced: What methodological approaches are recommended for analyzing the stability of this compound under varying environmental conditions?

Methodological Answer:

Stability studies should employ:

Accelerated degradation testing : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks.

HPLC-MS monitoring : Track degradation products (e.g., epoxides or diols) using reverse-phase C18 columns .

Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

For example, cyclopentenones with electron-withdrawing groups (e.g., ketones) show higher photostability than hydroxylated analogs .

Basic: How can researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (Ar) to prevent oxidation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential volatility.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

While specific toxicity data for this compound is limited, protocols for structurally similar ketones (e.g., 3,4,5-Trimethylcyclopent-2-en-1-one) recommend avoiding prolonged skin contact .

Advanced: What strategies are employed to elucidate the reaction mechanisms involving this compound in complex organic syntheses?

Methodological Answer:

Mechanistic studies require:

Isotopic labeling : Use ¹³C or ²H to trace carbonyl group participation in cycloadditions.

In-situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., enolates).

Computational modeling : Simulate transition states (e.g., via Gaussian) to identify rate-determining steps.

For example, Diels-Alder reactions with this compound as a dienophile show regioselectivity influenced by steric effects of methyl groups, validated by DFT calculations .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

Common purification issues include:

- Co-elution of byproducts : Use gradient elution in flash chromatography (hexane:EtOAc 9:1 to 7:3).

- Volatility losses : Employ rotary evaporation at reduced pressure (<30°C).

- Crystallization difficulties : Seed with pure crystals or switch solvents (e.g., EtOH to heptane) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

Discrepancies may arise from assay sensitivity or metabolic interference . Mitigation strategies:

Dose-response validation : Test across a wider concentration range (nM to mM).

Metabolite profiling : Use LC-MS to identify degradation products in cell media.

Orthogonal assays : Confirm activity in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.